molecular formula C11H7N3 B1283172 2-Phenylpyrimidine-5-carbonitrile CAS No. 85386-15-8

2-Phenylpyrimidine-5-carbonitrile

Cat. No.: B1283172
CAS No.: 85386-15-8
M. Wt: 181.19 g/mol
InChI Key: OZDRGIMFRMFITG-UHFFFAOYSA-N
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Description

2-Phenylpyrimidine-5-carbonitrile is a heterocyclic compound with the molecular formula C11H7N3. It is characterized by a pyrimidine ring substituted with a phenyl group at the 2-position and a cyano group at the 5-position.

Biochemical Analysis

Biochemical Properties

2-Phenylpyrimidine-5-carbonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been found to interact with enzymes such as tyrosine kinases, which are crucial for cell signaling pathways. The interaction between this compound and tyrosine kinases involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to the modulation of various cellular processes, including cell proliferation and differentiation .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the epidermal growth factor receptor (EGFR) pathway, which is involved in cell growth and survival. By inhibiting this pathway, the compound can induce apoptosis in cancer cells, thereby reducing tumor growth . Additionally, this compound has been observed to alter gene expression patterns, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of tyrosine kinases, as mentioned earlier. This inhibition occurs through the binding of this compound to the ATP-binding site of the enzyme, preventing ATP from binding and thus inhibiting the enzyme’s activity . Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins. These changes can lead to the activation or repression of specific genes, thereby influencing cellular processes such as proliferation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is an important factor in its effectiveness. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of tyrosine kinases and prolonged effects on cellular function. The extent of these effects can vary depending on the concentration and duration of exposure .

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied to understand its therapeutic potential and toxicity. Different dosages of the compound have been tested to determine the optimal therapeutic dose and the threshold for adverse effects. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in the development of this compound as a therapeutic agent.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as an enzyme inhibitor. The compound is metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then interact with other enzymes and cofactors, potentially affecting metabolic flux and metabolite levels. The inhibition of tyrosine kinases by this compound can also impact metabolic pathways related to cell growth and proliferation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its effectiveness. The compound is transported across cell membranes by specific transporters and can accumulate in certain tissues, such as the liver and kidneys . The distribution of this compound within the body can influence its therapeutic and toxic effects, as the concentration of the compound in different tissues can vary .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound has been found to localize primarily in the cytoplasm, where it can interact with cytoplasmic enzymes and other biomolecules . Additionally, this compound can be transported into the nucleus, where it can influence gene expression by interacting with transcription factors and other nuclear proteins . The localization of the compound within specific subcellular compartments can affect its ability to modulate cellular processes and exert its therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylpyrimidine-5-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Phenylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenylpyrimidine-5-carbonitrile is unique due to its specific combination of a phenyl group and a cyano group on the pyrimidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-phenylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3/c12-6-9-7-13-11(14-8-9)10-4-2-1-3-5-10/h1-5,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDRGIMFRMFITG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20554090
Record name 2-Phenylpyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85386-15-8
Record name 2-Phenylpyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes for producing 2-phenylpyrimidine-5-carbonitrile derivatives?

A1: Recent research highlights two main synthetic approaches:

  • Multi-step synthesis: One method involves a multi-step process starting from readily available materials like 4-aryl-2-amino-3-cyano-5,6,7,8-tetrahydro-7,7-dimethyl-5-oxo-4H-benzopyrans []. This approach offers a route to novel 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitriles.
  • Surfactant-mediated synthesis: A more efficient method employs a surfactant-mediated, one-pot reaction []. This approach utilizes cetyltrimethylammonium bromide as a catalyst in an aqueous solution, eliminating the need for organic solvents and oxidants. This method allows for the synthesis of 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives, which can be further modified via sulfonylation to yield 4-phenylsulfonamido-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives.

Q2: How is the structure of synthesized this compound derivatives confirmed?

A2: Researchers employ a combination of spectroscopic techniques for structural confirmation:

  • NMR Spectroscopy: Both 1H and 13C NMR spectroscopy provide detailed information about the hydrogen and carbon environments within the molecule, confirming the presence of specific functional groups and their arrangement [].
  • Mass Spectrometry: This technique helps determine the molecular weight of the synthesized compound, further validating its identity [].
  • Elemental Analysis: Analyzing the elemental composition (carbon, hydrogen, nitrogen, etc.) of the synthesized product provides additional confirmation of its structure and purity [].

Q3: What insights do computational chemistry studies provide about this compound derivatives?

A: Computational studies, employing methods like AM1, PM3, and ab initio HF/6-31G*, reveal a preference for a non-planar geometry in these molecules []. The three-ring system (pyrimidine core and two substituent phenyl rings) deviates from planarity, which may have implications for their interactions with biological targets and physicochemical properties.

Q4: Have any applications for this compound derivatives been explored?

A: While the provided research primarily focuses on synthetic methodologies and structural characterization, the presence of reactive functional groups, such as the amino group in 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitrile, allows for further derivatization []. This opens possibilities for exploring their potential in various applications, including medicinal chemistry, materials science, and catalysis.

Q5: What can be learned from the gas-phase pyrolysis of compounds containing the this compound moiety?

A: Studies on the gas-phase pyrolysis of compounds like 6-(ethylthio)-4-(2′-dimethylaminoethenyl)-2-phenylpyrimidine-5-carbonitrile [] provide insights into their thermal stability and decomposition pathways. Kinetic data, alongside analysis of the pyrolysis products, help elucidate the mechanisms involved. This information is valuable for understanding the behavior of these compounds under high-temperature conditions and for designing potential synthetic applications involving thermal processes.

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